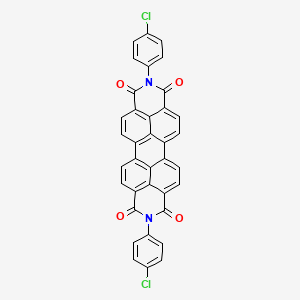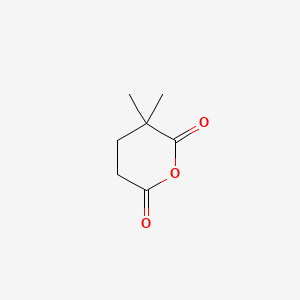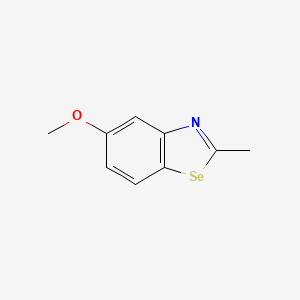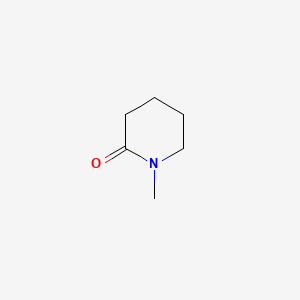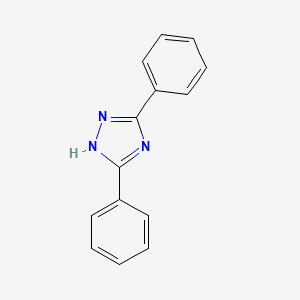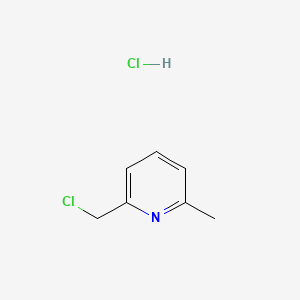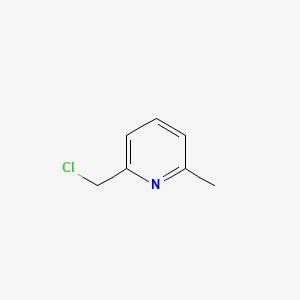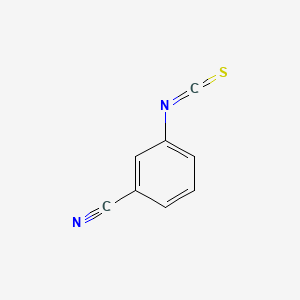
1,3,5-Tris(4-methylphenyl)benzene
概要
説明
1,3,5-Tris(4-methylphenyl)benzene is a type of organic compound . It is typically white to yellow in color and comes in the form of crystals, powder, or crystalline powder .
Synthesis Analysis
The synthesis of 1,3,5-Tris(4-methylphenyl)benzene derivatives involves nickel-catalysed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines . This process yields the corresponding triarylamines .
Chemical Reactions Analysis
1,3,5-Tris(4-methylphenyl)benzene undergoes various chemical reactions. For instance, it can undergo oxidation to create dications diradicals that are stable over several minutes at room temperature .
Physical And Chemical Properties Analysis
1,3,5-Tris(4-methylphenyl)benzene is a nonpolar molecule and is usually a colorless solid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .
科学的研究の応用
Antimicrobial Activity
This compound has been utilized in the synthesis of heterocyclic compounds that exhibit a broad spectrum of biological activities. Among these activities, antimicrobial properties are significant due to the increasing need for new agents to combat microbial resistance .
Photonics and Light Harvesting
The structural motifs of 1,3,5-Tris(4-methylphenyl)benzene are integral in the synthesis of meso-Arylbacteriochlorins , which are analogues of bacteriochlorophylls. These compounds are essential for photochemical studies due to their near-infrared absorption, making them suitable for applications in photonics and light-harvesting systems .
Iodine Capture and Sensing Applications
Conjugated microporous polymers incorporating this compound have shown high iodine capture capabilities. This application is particularly relevant for environmental remediation and sensing of pollutants like o-nitrophenol, where the compound’s structure contributes to the polymer’s performance .
Organic Electronics
1,3,5-Tris(4-methylphenyl)benzene: is used in the development of organic light-emitting diodes (OLEDs). Its structural properties facilitate the fabrication of high-efficiency OLEDs, which are crucial for advancing display and lighting technologies .
Metal-Organic Frameworks (MOFs)
The compound serves as a tritopic bridging ligand in the functionalization of MOFs. These frameworks have potential applications in gas storage, gas separation, and catalysis due to their high surface area and porosity .
Photocatalysis
Incorporation into triazine-based conjugated polymers, 1,3,5-Tris(4-methylphenyl)benzene contributes to photocatalytic activities. These polymers are used as catalysts in hydrogen evolution reactions, showcasing the compound’s role in sustainable energy solutions .
Ultraviolet Rays Absorption
The compound’s derivatives have been studied for their ultraviolet rays absorption properties. This application is critical for developing materials that can protect against UV radiation, which has implications in coatings and sunscreen formulations .
Semiconductor Materials
As a building block for organic semiconductor materials, 1,3,5-Tris(4-methylphenyl)benzene is used to create small molecule semiconductors. These materials are essential for the development of electronic devices with organic components .
作用機序
While the exact mechanism of action for 1,3,5-Tris(4-methylphenyl)benzene is not specified, similar compounds like 1,3,5-Tris(4-carboxyphenyl)benzene have been found to bind to DNA by groove binding . This binding unwinds the DNA helix, with considerable electrostatic and non-electrostatic contributions present in the binding’s free energy .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,3,5-tris(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24/c1-19-4-10-22(11-5-19)25-16-26(23-12-6-20(2)7-13-23)18-27(17-25)24-14-8-21(3)9-15-24/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGRUKCVUYLTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333422 | |
| Record name | 4,4''-Dimethyl-5'-(4-methylphenyl)-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(4-methylphenyl)benzene | |
CAS RN |
50446-43-0 | |
| Record name | 4,4''-Dimethyl-5'-(4-methylphenyl)-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 1,3,5-Tris(4-methylphenyl)benzene?
A1: 1,3,5-Tris(4-methylphenyl)benzene exhibits a propeller-like molecular shape. In its crystalline form, two crystallographically independent molecules occupy the asymmetric unit. [] The crystal structure is further stabilized by significant intermolecular π–π interactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


